molecular formula C13H17ClN2O5S2 B10969302 5-{4-[(5-Chlorothiophen-2-yl)sulfonyl]piperazin-1-yl}-5-oxopentanoic acid

5-{4-[(5-Chlorothiophen-2-yl)sulfonyl]piperazin-1-yl}-5-oxopentanoic acid

Cat. No.: B10969302
M. Wt: 380.9 g/mol
InChI Key: DBHSNHWZQWYAFA-UHFFFAOYSA-N
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Description

5-{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}-5-OXOPENTANOIC ACID is a complex organic compound that features a thienylsulfonyl group attached to a piperazine ring, which is further connected to a pentanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}-5-OXOPENTANOIC ACID typically involves multiple steps, starting with the preparation of the thienylsulfonyl chloride. This intermediate is then reacted with piperazine under controlled conditions to form the sulfonylpiperazine derivative. The final step involves the acylation of the piperazine derivative with glutaric anhydride to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

5-{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}-5-OXOPENTANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pentanoic acid moiety can be reduced to form alcohols.

    Substitution: The chlorine atom in the thienyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thienyl derivatives.

Scientific Research Applications

5-{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}-5-OXOPENTANOIC ACID has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}-5-OXOPENTANOIC ACID depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thienylsulfonyl group can form strong interactions with protein active sites, while the piperazine ring can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-(THIEN-2-YL)-5-OXOPENTANOIC ACID: Similar structure but lacks the piperazine and sulfonyl groups.

    5-(5-METHYLTHIEN-2-YL)-5-OXOPENTANOIC ACID: Similar structure with a methyl group on the thienyl ring.

Uniqueness

5-{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}-5-OXOPENTANOIC ACID is unique due to the presence of the piperazine and sulfonyl groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance the compound’s ability to interact with biological targets and improve its solubility and stability.

Properties

Molecular Formula

C13H17ClN2O5S2

Molecular Weight

380.9 g/mol

IUPAC Name

5-[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-5-oxopentanoic acid

InChI

InChI=1S/C13H17ClN2O5S2/c14-10-4-5-13(22-10)23(20,21)16-8-6-15(7-9-16)11(17)2-1-3-12(18)19/h4-5H,1-3,6-9H2,(H,18,19)

InChI Key

DBHSNHWZQWYAFA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)CCCC(=O)O)S(=O)(=O)C2=CC=C(S2)Cl

Origin of Product

United States

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